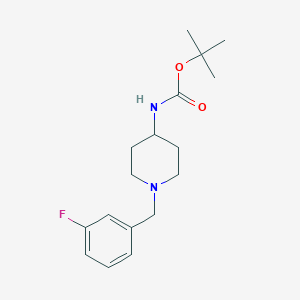

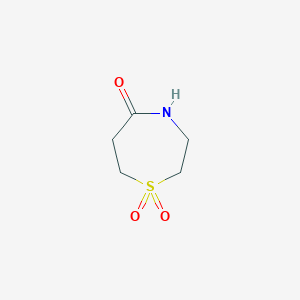

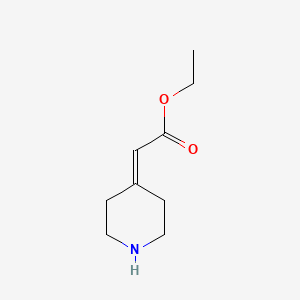

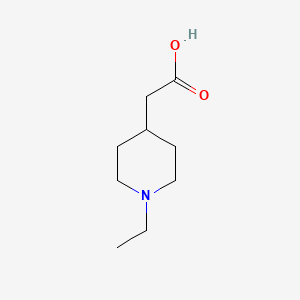

(1-Ethylpiperidin-4-yl)acetic acid

Übersicht

Beschreibung

(1-Ethylpiperidin-4-yl)acetic acid is a chemical compound that is related to the piperidine family, a group of organic compounds characterized by a six-membered ring containing one nitrogen atom. While the provided papers do not directly discuss (1-Ethylpiperidin-4-yl)acetic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for (1-Ethylpiperidin-4-yl)acetic acid.

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including protection and deprotection of functional groups, regioselective formation of bonds, and the use of catalysts to improve yield and selectivity. For instance, the synthesis of Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, as described in the first paper, involves a highly regioselective process followed by asymmetric hydrogenation using a chiral ruthenium catalyst to produce a compound with good enantioselectivity . Similarly, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) involves a three-step process starting from 4-hydroxypiperidine, which includes protection of the amine, acylation, and deprotection, resulting in a high overall yield . These methods could potentially be adapted for the synthesis of (1-Ethylpiperidin-4-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity and chemical properties. The structure typically includes a piperidine ring, which can be substituted at various positions to create different derivatives. The stereochemistry of these compounds is also important, as it can affect their biological activity and the outcome of chemical reactions. For example, the synthesis of (R)-N-protected homopipecolate involves the creation of a chiral center, which is achieved with high enantioselectivity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including acylation, hydrogenation, and carbon-11 radiolabeling, as seen in the synthesis of [11C]PMP . The reactivity of these compounds is influenced by the substituents on the piperidine ring and the presence of other functional groups. The chemical reactions are often carried out under controlled conditions using specific reagents and catalysts to achieve the desired products with high purity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of an ethyl group and an acetic acid moiety in (1-Ethylpiperidin-4-yl)acetic acid would influence its physical properties, such as its hydrophobicity and boiling point. The chemical properties, such as acidity and basicity, would also be affected by these functional groups. The biological evaluation of a related compound, 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, showed significant anti-inflammatory activity, suggesting that similar piperidine derivatives could also exhibit biological activities .

Wissenschaftliche Forschungsanwendungen

Piperidine Derivatives in Drug Discovery

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Methods of Application : Piperidine is used as a building block and reagent in synthesizing organic compounds, including medicinal products .

- Results or Outcomes : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Use in Chemical Research

- Scientific Field : Chemical Research

- Application Summary : “(1-Ethylpiperidin-4-yl)acetic acid” is a chemical compound that can be used in various chemical reactions. It is available for purchase from chemical suppliers, indicating its use in chemical research .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction or process in which “(1-Ethylpiperidin-4-yl)acetic acid” is being used .

- Results or Outcomes : The outcomes would also depend on the specific chemical reaction or process. Detailed results would typically be reported in the scientific literature .

Use in Chemical Synthesis

- Scientific Field : Chemical Synthesis

- Application Summary : “(1-Ethylpiperidin-4-yl)acetic acid” is a chemical compound that can be used in various chemical syntheses. It is available for purchase from chemical suppliers, indicating its use in chemical synthesis .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction or process in which “(1-Ethylpiperidin-4-yl)acetic acid” is being used .

- Results or Outcomes : The outcomes would also depend on the specific chemical reaction or process. Detailed results would typically be reported in the scientific literature .

Safety And Hazards

“(1-Ethylpiperidin-4-yl)acetic acid” is classified as Eye Damage 1 according to the GHS classification . The compound has the signal word “Danger” and the hazard statement H318 . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

2-(1-ethylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHNVBMJTWHLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596466 | |

| Record name | (1-Ethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethylpiperidin-4-yl)acetic acid | |

CAS RN |

915922-85-9 | |

| Record name | 1-Ethyl-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Ethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)